molecular formula C8H7NO2 B3052394 2(3H)-Benzoxazolone, 7-methyl- CAS No. 40925-60-8

2(3H)-Benzoxazolone, 7-methyl-

Cat. No.: B3052394
CAS No.: 40925-60-8
M. Wt: 149.15 g/mol
InChI Key: YTLYBSLIQYPIKP-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 7-methyl- is a heterocyclic organic compound that belongs to the benzoxazolone family. This compound is characterized by a benzene ring fused to an oxazolone ring, with a methyl group attached to the seventh position of the benzene ring. Benzoxazolones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2(3H)-Benzoxazolone, 7-methyl- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazolones, quinones, and reduced derivatives. These products are often used as intermediates in the synthesis of more complex molecules with specific biological activities.

Scientific Research Applications

2(3H)-Benzoxazolone, 7-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

2(3H)-Benzoxazolone, 7-methyl- can be compared with other benzoxazolone derivatives, such as:

    2(3H)-Benzoxazolone: The parent compound without the methyl group, which may have different biological activities and chemical properties.

    2(3H)-Benzoxazolone, 5-methyl-: A similar compound with the methyl group at a different position, leading to variations in reactivity and biological effects.

    2(3H)-Benzoxazolone, 6-methyl-: Another derivative with the methyl group at the sixth position, which can also exhibit unique properties.

The uniqueness of 2(3H)-Benzoxazolone, 7-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLYBSLIQYPIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471585
Record name 7-methyl-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-60-8
Record name 7-methyl-3H-benzooxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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